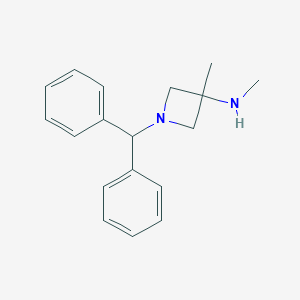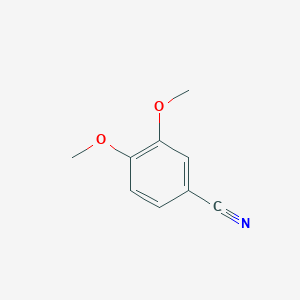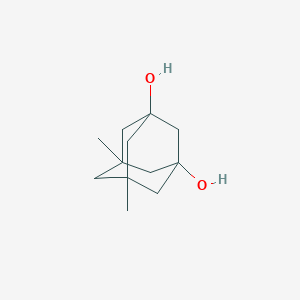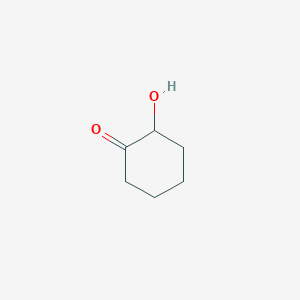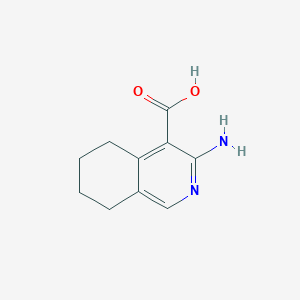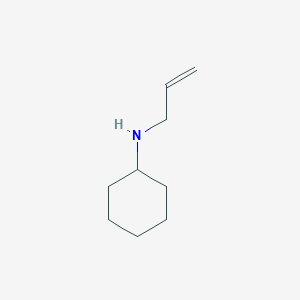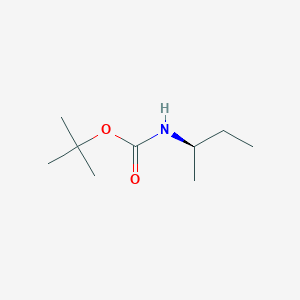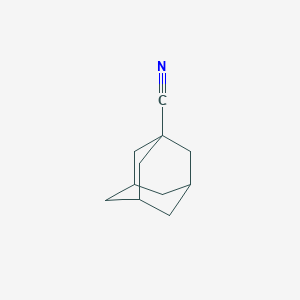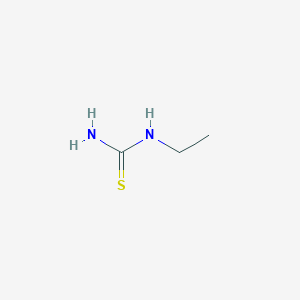
2-Methyl-4-phenylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid consists of a pyrimidine ring which is a heterocyclic aromatic ring containing two nitrogen atoms. The pyrimidine ring is substituted at the 2nd position by a methyl group and at the 4th position by a phenyl group. The 5th position of the ring is substituted by a carboxylic acid group .Physical And Chemical Properties Analysis
2-Methyl-4-phenylpyrimidine-5-carboxylic acid has a molecular weight of 214.22 g/mol . It has a boiling point of 210-211°C . The InChI code for this compound is 1S/C12H10N2O2/c1-8-13-7-10 (12 (15)16)11 (14-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,15,16) .Scientific Research Applications
Pharmacology: Drug Synthesis and Development
2-Methyl-4-phenylpyrimidine-5-carboxylic acid: is utilized in pharmacology for the synthesis of various drugs. Its pyrimidine core is a key structural component in many pharmaceutical compounds, and modifications to the carboxylic acid group can lead to the development of new medications with potential therapeutic applications in treating diseases .
Material Science: Advanced Material Fabrication
In material science, this compound serves as a precursor in the fabrication of advanced materials. Its ability to form stable and complex structures makes it suitable for creating novel polymers and composites with specific mechanical and chemical properties for industrial applications .
Chemical Synthesis: Organic Reaction Catalyst
The compound’s carboxylic acid group acts as a catalyst in various organic reactions. It can facilitate the synthesis of complex organic molecules, playing a crucial role in the production of fine chemicals and intermediates used in a wide range of chemical industries .
Agriculture: Pesticide and Herbicide Development
2-Methyl-4-phenylpyrimidine-5-carboxylic acid: may be involved in the development of pesticides and herbicides. Its structural framework can be modified to target specific pests or weeds, contributing to the creation of more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be used as a standard or reagent in analytical techniques such as chromatography and spectroscopy. Its well-defined structure and properties allow for accurate calibration and quantification of unknown substances in various samples .
Environmental Applications: Pollution Remediation
In environmental science, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid might be explored for its potential in pollution remediation. Its chemical properties could be harnessed to develop agents that neutralize or degrade pollutants, aiding in the cleanup of contaminated sites .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-methyl-4-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJAQESOTNACHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380142 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
127958-10-5 |
Source


|
| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




